BI-8668

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H32Cl2N8O2 |

|---|---|

Molecular Weight |

523.5 g/mol |

IUPAC Name |

2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide;chloride |

InChI |

InChI=1S/C23H31ClN8O2.ClH/c1-6-31-16-9-8-15(23(34)30(5)11-10-29(3)4)12-17(16)32(7-2)19(31)14-27-22(33)20-21(25)26-13-18(24)28-20;/h8-9,12-13H,6-7,10-11,14H2,1-5H3,(H2-,25,26,27,33);1H |

InChI Key |

PJKRNPPUSQSCHN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)C(=O)N(C)CCN(C)C)[N+](=C1CNC(=O)C3=NC(=CN=C3N)Cl)CC.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

BI-8668: A Technical Guide to a Potent Epithelial Sodium Channel (ENaC) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC). This compound is a valuable research tool for investigating the role of ENaC in various physiological and pathophysiological processes, particularly in the context of respiratory diseases such as cystic fibrosis. This document outlines the compound's key characteristics, presents its pharmacological data in a structured format, provides detailed experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and the Epithelial Sodium Channel (ENaC)

The epithelial sodium channel (ENaC) is a crucial ion channel expressed on the apical surface of epithelial cells in various tissues, including the lungs, kidneys, and colon.[1][2] It plays a vital role in maintaining electrolyte and blood pressure homeostasis by mediating the reabsorption of sodium ions.[1][2] In the airways, ENaC is a key regulator of the airway surface liquid (ASL) volume, which is essential for proper mucociliary clearance.[1][2]

ENaC is a heterotrimeric protein composed of α, β, and γ subunits.[1][2] In conditions like cystic fibrosis, the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) leads to increased ENaC activity. This hyperactivity results in excessive sodium and water absorption from the airway surface, leading to mucus dehydration, impaired clearance, and chronic lung infections.[1][2] Therefore, inhibiting ENaC presents a promising therapeutic strategy for rehydrating the airway mucus and restoring mucociliary function.

This compound is a potent and well-characterized ENaC inhibitor that is structurally distinct from amiloride-derived compounds.[1][2] It serves as an excellent in vitro and in vivo tool for studying ENaC biology. A key feature of the this compound discovery program is the availability of a structurally analogous but significantly less potent compound, BI-0377 (>500-fold lower potency), which can be used as a negative control in experiments.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, its negative control BI-0377, and relevant experimental parameters.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Assay Conditions | Source |

| IC50 | 17 nM | Ussing Chamber assay on human airway epithelium (MucilAir™) | [1] |

| Inhibition of Water Resorption | 81% | M-1 mouse kidney tubule cell water resorption assay at 3 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Assay Conditions | Source |

| Inhibition of Airway Fluid Absorption | Up to 33% | Airway fluid absorption assay in Wistar rats at 3 µg/kg | [1][2] |

| Systemic ENaC Inhibition (Kidney) | Below 50% aldosterone (B195564) stimulation at 0.3 µg/kg and 3 µg/kg | Measurement of serum aldosterone levels in the rat airway fluid absorption assay | [2] |

Table 3: Selectivity Profile of this compound

| Target Panel | Selectivity | Concentration | Source |

| 47 out of 50 targets | ≥1,000-fold | ≤ 50% inhibition @ 10 µM | [1] |

| M3, M2, α1 receptors | ≥50-fold | Data indicates at least 50-fold selectivity | [1] |

Table 4: Physicochemical and Pharmacokinetic Properties of this compound

| Property | This compound | BI-0377 (Negative Control) | Source |

| Molecular Weight (Da) | 523.5 | 503.1 | [2] |

| Aqueous Solubility | High | - | [1][2] |

| Microsomal Stability | High | - | [1][2] |

| Hepatocyte Stability | High | - | [1][2] |

| Caco-2 Permeability | Moderate | - | [1][2] |

| Plasma Protein Binding | Low | - | [1] |

| CYP Inhibition (3A4, 2C8, 2C9, 2C19, 2D6) | IC50 >50 µM | IC50 >50 µM (2D6 n.d.) | [2] |

Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, illustrate the ENaC signaling pathway and the workflows of key experimental protocols.

ENaC Signaling Pathway in Airway Epithelial Cells

References

BI-8668: A Potent ENaC Inhibitor for Cystic Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-8668, a potent and highly characterized inhibitor of the epithelial sodium channel (ENaC). Given the critical role of ENaC in the pathophysiology of cystic fibrosis (CF), this document outlines the core mechanism of action, preclinical data, and detailed experimental protocols relevant to the study of this compound in the context of CF research. This compound is structurally distinct from amiloride-derived compounds and serves as a valuable tool for both in vitro and in vivo investigations.[1]

Introduction to ENaC Inhibition in Cystic Fibrosis

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to dysfunctional or absent CFTR protein.[2] This defect results in impaired chloride and bicarbonate secretion across epithelial surfaces. In the airways of individuals with CF, the lack of CFTR function is associated with hyperactivity of the epithelial sodium channel (ENaC).[1][2] This ENaC hyperactivation leads to excessive sodium and water absorption from the airway surface liquid (ASL), resulting in dehydration of the mucus layer, impaired mucociliary clearance, and a cascade of inflammation and recurrent infections that characterize CF lung disease.[1][2]

Inhibition of ENaC is a promising therapeutic strategy for CF that is independent of the patient's specific CFTR mutation. By blocking ENaC, the absorption of sodium and water is reduced, thereby rehydrating the airway surface and improving mucus clearance. This compound is a potent ENaC inhibitor that offers a valuable pharmacological tool to explore this therapeutic hypothesis.

This compound: Mechanism of Action

This compound directly inhibits the epithelial sodium channel (ENaC), a heterotrimeric protein composed of α, β, and γ subunits that forms a highly selective sodium pore at the apical membrane of epithelial cells.[1] By blocking this channel, this compound reduces the influx of sodium ions from the luminal space into the epithelial cells. This inhibition of sodium transport decreases the osmotic driving force for water absorption, leading to increased hydration of the airway surface liquid.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay | Cell/Tissue Type | Parameter | Value | Reference |

| Ussing Chamber | Human Airway Epithelium (MucilAir™) | IC50 | 17 nM | [1] |

| M-1 Water Resorption | M-1 Mouse Kidney Tubule Cells | % Inhibition @ 3 µM | 81% | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dose | Parameter | Result | Reference |

| Airway Fluid Absorption | Wistar Rat | 3 µg/kg | % Inhibition of Fluid Absorption | Up to 33% | [1] |

Table 3: Physicochemical and DMPK Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 523.5 Da | [1] |

| Aqueous Solubility | High | [1] |

| Microsomal Stability | High | [1] |

| Hepatocyte Stability | High | [1] |

| Caco-2 Permeability | Moderate | [1] |

| Cytochrome P450 Inhibition | Devoid | [1] |

| Plasma Protein Binding | Low | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited for this compound. These are representative protocols based on the available information and general laboratory practices.

Ussing Chamber Assay for ENaC Inhibition

This protocol describes the measurement of ENaC-mediated sodium current in polarized human airway epithelial cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ENaC activity.

Materials:

-

Human airway epithelial cells (e.g., MucilAir™) cultured on permeable supports

-

Ussing chamber system

-

Voltage-clamp amplifier

-

Krebs-Ringer bicarbonate buffer

-

This compound

-

Amiloride (B1667095) (positive control)

-

Vehicle (negative control)

Procedure:

-

Culture human airway epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Mount the permeable supports in the Ussing chambers, separating the apical and basolateral compartments.

-

Fill both compartments with pre-warmed and gassed Krebs-Ringer bicarbonate buffer.

-

Maintain the temperature at 37°C and continuously bubble with 95% O2 / 5% CO2.

-

Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

Add increasing concentrations of this compound to the apical chamber and record the change in Isc at each concentration.

-

At the end of the experiment, add a supramaximal concentration of amiloride to the apical chamber to block all ENaC activity and determine the amiloride-sensitive current.

-

Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound and determine the IC50 value.

M-1 Water Resorption Assay

This assay measures the ability of a compound to inhibit ENaC-mediated water transport across a monolayer of M-1 mouse kidney tubule cells.

Objective: To quantify the inhibitory effect of this compound on water resorption.

Materials:

-

M-1 mouse kidney tubule cells

-

Permeable cell culture inserts

-

Culture medium

-

Tritiated water (3H2O)

-

This compound

-

Vehicle (negative control)

-

Scintillation counter

Procedure:

-

Seed M-1 cells on permeable cell culture inserts and culture until a confluent monolayer is formed.

-

Wash the cells and replace the medium with a defined buffer.

-

Add this compound or vehicle to the apical chamber.

-

Add a known amount of tritiated water to the apical chamber.

-

Incubate for a defined period to allow for water transport.

-

At the end of the incubation, collect samples from the apical and basolateral chambers.

-

Measure the amount of radioactivity in each sample using a scintillation counter.

-

Calculate the volume of water transported from the apical to the basolateral chamber and determine the percentage inhibition by this compound.[3]

In Vivo Rat Airway Fluid Absorption Model

This in vivo model assesses the effect of an ENaC inhibitor on fluid absorption from the lungs of anesthetized rats.

Objective: To evaluate the in vivo efficacy of this compound in reducing airway fluid absorption.

Materials:

-

Wistar rats

-

Anesthetic

-

Ringer's Lactate solution

-

This compound

-

Vehicle (negative control)

-

Surgical instruments

Procedure:

-

Anesthetize the Wistar rat.

-

Perform a tracheotomy and intubate the animal.

-

Instill a defined volume of Ringer's Lactate solution containing either this compound or vehicle into the trachea.[1]

-

Maintain the animal under anesthesia for 3 hours.[1]

-

At the end of the 3-hour period, euthanize the animal and excise the lungs.

-

Weigh the lungs to determine the amount of fluid remaining.

-

The difference in lung weight between the control and this compound-treated groups is used to calculate the percentage inhibition of fluid absorption.[1]

Conclusion

This compound is a potent and selective ENaC inhibitor with demonstrated activity in both in vitro and in vivo models of epithelial ion and fluid transport. Its mechanism of action directly addresses the underlying pathophysiology of airway surface dehydration in cystic fibrosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to utilize this compound as a key research tool in the ongoing effort to develop novel, mutation-agnostic therapies for cystic fibrosis. Further studies in CF-specific models are warranted to fully elucidate its therapeutic potential.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linking increased airway hydration, ciliary beating, and mucociliary clearance through ENaC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BI-8668: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-8668 is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC), a key protein involved in sodium and fluid homeostasis across epithelial surfaces.[1][2] Structurally distinct from amiloride-based inhibitors, this compound serves as a valuable chemical probe for studying the physiological and pathological roles of ENaC, particularly in the context of respiratory diseases such as cystic fibrosis.[3] This document provides a comprehensive overview of the structure, physicochemical and pharmacological properties, and detailed experimental protocols related to this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

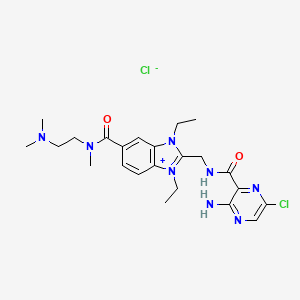

Chemical Structure and Physicochemical Properties

This compound is a small molecule with a molecular weight of 523.5 g/mol and the chemical formula C₂₃H₃₂Cl₂N₈O₂.[4] Its chemical structure is distinct from that of amiloride (B1667095) and its derivatives.[1][2] A two-dimensional representation of the this compound structure is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight (Da) | 523.5 | [1][2] |

| Molecular Formula | C₂₃H₃₂Cl₂N₈O₂ | [4] |

| Aqueous Solubility | High | [1][2] |

| Caco-2 Permeability | Moderate | [1][2] |

| Microsomal Stability | High | [1][2] |

| Hepatocyte Stability | High | [1][2] |

Pharmacological Properties and Mechanism of Action

This compound functions as a direct inhibitor of the epithelial sodium channel (ENaC). ENaC is a transmembrane ion channel located on the apical surface of epithelial cells in various tissues, including the lungs, kidneys, and colon.[1][2] It plays a crucial role in regulating sodium and water transport.[1][2] In conditions like cystic fibrosis, hyperactivation of ENaC leads to dehydration of the airway surface liquid and impaired mucociliary clearance. By blocking ENaC, this compound is designed to restore airway surface liquid hydration.

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models.

Table 2: In Vitro and In Vivo Activity of this compound

| Assay | Species/Cell Line | Endpoint | Result | Reference |

| Ussing Chamber Assay | Human Airway Epithelium | IC₅₀ | 17 nM | [1][2] |

| M-1 Water Resorption Assay | M-1 (mouse kidney tubule cells) | % Inhibition @ 3 µM | 81% | [1][2][4] |

| Airway Fluid Absorption Assay | Wistar Rats | % Inhibition @ 3 µg/kg | up to 33% | [2] |

This compound exhibits high selectivity for ENaC. In a screening panel of 50 targets, it showed ≥1,000-fold selectivity for 47 targets.[2] For the remaining three targets (M2, M3, and α1), the selectivity was at least 50-fold.[2] A structurally analogous but inactive compound, BI-0377, is available for use as a negative control in experiments.[1][2]

Pharmacokinetics and Metabolism

This compound demonstrates favorable pharmacokinetic properties, including high stability in microsomes and hepatocytes.[1][2] It exhibits low plasma protein binding and is devoid of significant cytochrome P450 inhibition.[1][2]

Table 3: In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Mouse | Rat | Reference |

| Clearance (mL/min*kg) | 46 | 59 | [1] |

| Mean Residence Time (h) | 0.39 | 0.17 | [1] |

Table 4: Cytochrome P450 Inhibition Profile of this compound

| CYP Isoform | IC₅₀ (µM) | Reference |

| CYP3A4 | >50 | [1] |

| CYP2C8 | >50 | [1] |

| CYP2C9 | >50 | [1] |

| CYP2C19 | >50 | [1] |

| CYP2D6 | >50 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Ussing Chamber Assay for ENaC Inhibition

This protocol describes the measurement of the inhibitory effect of this compound on ENaC-mediated sodium current in human airway epithelial cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on ENaC.

Materials:

-

Human airway epithelial cells (e.g., MucilAir™)

-

Ussing chamber system

-

Ringer's solution (or similar physiological buffer)

-

This compound stock solution

-

Amiloride (positive control)

-

Vehicle (e.g., DMSO)

-

Gas mixture (95% O₂ / 5% CO₂)

Methodology:

-

Cell Culture: Culture human airway epithelial cells on permeable supports until a differentiated, polarized monolayer is formed.

-

Chamber Setup: Mount the permeable supports containing the cell monolayers in the Ussing chambers. Fill the apical and basolateral chambers with pre-warmed and pre-gassed Ringer's solution.

-

Equilibration: Allow the system to equilibrate for 20-30 minutes at 37°C while continuously bubbling with the gas mixture.

-

Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

Compound Addition: Add increasing concentrations of this compound to the apical chamber in a cumulative manner. After each addition, allow the Isc to stabilize before the next addition. A typical concentration range would be from 1 nM to 10,000 nM.[2]

-

Positive Control: At the end of the experiment, add a saturating concentration of amiloride to the apical chamber to block all ENaC-mediated current, thereby determining the maximal ENaC activity.

-

Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

M-1 Cell Water Resorption Assay

This assay measures the ability of this compound to inhibit ENaC-mediated water transport across a monolayer of M-1 mouse kidney tubule cells.[2]

Objective: To quantify the percentage inhibition of water resorption by this compound.

Materials:

-

M-1 cells

-

Permeable cell culture inserts

-

Culture medium

-

This compound stock solution

-

Tritiated water (³H₂O)

-

Scintillation counter

Methodology:

-

Cell Seeding: Seed M-1 cells on the apical side of permeable cell culture inserts and culture until a confluent monolayer is formed.

-

Pre-incubation: Pre-incubate the cell monolayers with this compound (e.g., at 3 µM) or vehicle in the apical chamber for a defined period.

-

Water Transport Measurement: Add a known amount of tritiated water to the apical chamber.

-

Incubation: Incubate for a specific time to allow for water transport across the cell monolayer.

-

Sample Collection: Collect samples from the basolateral chamber.

-

Quantification: Measure the amount of tritiated water that has been transported to the basolateral chamber using a scintillation counter.

-

Data Analysis: The transported volume is determined. A potent ENaC inhibitor like this compound will result in reduced water transport, leading to more remaining liquid in the apical compartment.[2] Calculate the percentage inhibition of water resorption in the this compound treated cells compared to the vehicle-treated control cells.

In Vivo Airway Fluid Absorption Assay

This in vivo assay assesses the efficacy of this compound in reducing fluid absorption from the lungs of Wistar rats.[2]

Objective: To determine the in vivo inhibitory effect of this compound on airway fluid absorption.

Materials:

-

Male Wistar rats

-

This compound solution

-

Ringer's lactate (B86563) solution (control)

-

Anesthesia

-

Surgical instruments for tracheal instillation

Methodology:

-

Animal Preparation: Anesthetize the Wistar rats.

-

Tracheal Instillation: Instill a defined volume of either Ringer's lactate solution (control) or the this compound test solution (e.g., at 0.1 mg/kg) into the trachea.[1]

-

Incubation Period: Allow the fluid to be absorbed for a set period, for example, 3 hours.[1]

-

Lung Excision: Euthanize the animals and carefully excise both lung lobes.

-

Measurement: Determine the weight of the lungs.

-

Data Analysis: The absorption of fluid from the lungs is determined by the weight difference between the lungs of the control and compound-treated animals.[2] Concurrently, serum aldosterone (B195564) levels can be measured as an indicator of systemic ENaC inhibition.[1]

Signaling Pathway and Mechanism of Action Visualization

The following diagram illustrates the mechanism of action of this compound in the context of an epithelial cell in the airway.

Conclusion

This compound is a well-characterized, potent, and selective ENaC inhibitor that serves as an invaluable tool for in vitro and in vivo research. Its distinct structure, favorable pharmacokinetic profile, and high selectivity make it a superior chemical probe compared to classical ENaC blockers like amiloride. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate its effective use in studies aimed at understanding the role of ENaC in health and disease, and in the development of novel therapeutics for conditions such as cystic fibrosis.

References

Technical Guide: Aqueous Solubility and Functional Characteristics of BI-8668

For: Researchers, Scientists, and Drug Development Professionals

Introduction

BI-8668 is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC), structurally distinct from amiloride-based compounds.[1] ENaC is a key regulator of sodium and fluid balance across epithelial surfaces, including those in the lungs, kidneys, and colon.[1] Its inhibition is a therapeutic strategy for diseases characterized by fluid imbalance, such as cystic fibrosis. This document provides a comprehensive technical overview of the aqueous solubility of this compound and the experimental methodologies used to characterize its function.

Physicochemical and Pharmacokinetic Properties

This compound demonstrates high aqueous solubility, a critical attribute for a viable drug candidate.[1] A summary of its key physicochemical and in vitro DMPK (Drug Metabolism and Pharmacokinetics) and CMC (Chemistry, Manufacturing, and Controls) parameters are presented below.

Table 1: Physicochemical and In Vitro DMPK/CMC Parameters of this compound

| Parameter | Value | Reference |

| Molecular Weight (Da) | 523.5 | [1][2] |

| Solubility in PBS (pH 7.4) | 110 µg/mL | [1][2] |

| logD (pH 2 / 7.4 / 11) | -0.5 / 0.2 / 0.58 | [1][2] |

| Caco-2 Permeability (Papp A→B) | Moderate | [1][2] |

| Microsomal Stability | High | [1][2] |

| Hepatocyte Stability | High | [1][2] |

| Cytochrome P450 Inhibition | Devoid | [1][2] |

| Plasma Protein Binding | Low | [1][2] |

ENaC Signaling and Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting ENaC. ENaC is a heterotrimeric ion channel composed of α, β, and γ subunits that forms a pore selective for Na+ ions at the apical membrane of epithelial cells.[1][3] The influx of sodium through ENaC creates an osmotic gradient that drives the absorption of water. By blocking this channel, this compound inhibits sodium and subsequent water reabsorption.

Experimental Protocols

The following sections detail the methodologies used to assess the solubility and functional activity of this compound.

Aqueous Solubility Determination in PBS (pH 7.4)

This protocol outlines a standard method for determining the thermodynamic solubility of a compound in a physiologically relevant buffer.

-

Objective: To quantify the maximum concentration of this compound that can be dissolved in Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Materials:

-

This compound powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (Dimethyl sulfoxide)

-

Micro-centrifuge tubes

-

Thermomixer or shaking incubator

-

HPLC system with UV detector

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Add an excess amount of this compound powder to a micro-centrifuge tube containing a known volume of PBS at pH 7.4.

-

Incubate the suspension at a controlled temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient period (typically 24 hours) to reach equilibrium.

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water mixture).

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard curve prepared from the DMSO stock solution.

-

Ussing Chamber Assay for ENaC Inhibition

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This assay was used to determine the potency of this compound in inhibiting ENaC-mediated sodium currents.

-

Objective: To determine the IC50 value of this compound for the inhibition of ENaC-mediated short-circuit current (Isc) across human airway epithelial cells.

-

Experimental Workflow:

-

Procedure:

-

Human airway epithelial cells (e.g., MucilAir™) are cultured on permeable supports at an air-liquid interface (ALI) to achieve differentiation.[4]

-

The cell-containing supports are mounted in modified Ussing chambers, separating the apical and basolateral compartments.[4]

-

Both compartments are filled with carboxygenated Krebs or Ringer's solution and maintained at 37°C.[4][5]

-

The epithelial monolayer is voltage-clamped at 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously measured.[4]

-

After establishing a stable baseline, this compound is added cumulatively to the apical chamber in increasing concentrations (e.g., a 5-step concentration curve from 1 nM to 10,000 nM).[2]

-

The inhibition of the Na+ current is recorded.

-

At the end of the experiment, a maximal ENaC blocker like benzamil (B1198395) (10 µM) is added to determine the total amiloride-sensitive current, to which responses are standardized.[4]

-

The IC50 value is calculated from the concentration-response curve. For this compound, the reported IC50 is 17 nM.[1][2]

-

M-1 Cell Water Resorption Assay

This cellular assay provides a functional measure of ENaC's role in mediating water transport.

-

Objective: To quantify the inhibitory effect of this compound on ENaC-mediated water permeability through a confluent monolayer of M-1 mouse kidney epithelial cells.

-

Procedure:

-

M-1 cells are seeded on permeable supports and cultured until a confluent monolayer is formed.

-

The assay is initiated by adding a specific volume of medium containing a tracer, such as tritiated water (³H₂O), to the apical compartment.

-

The cells are treated with either a vehicle control or this compound (e.g., at a concentration of 3 µM).[1][2]

-

The plates are incubated for a defined period to allow for water transport across the cell monolayer.

-

After incubation, the amount of tritiated water remaining in the apical compartment is quantified using a scintillation counter.

-

A reduction in water transport, indicated by a higher amount of remaining liquid in the apical compartment of treated cells compared to control, signifies ENaC inhibition. This compound demonstrated 81% inhibition at 3 µM in this assay.[1][2]

-

In Vivo Airway Fluid Absorption Assay

This in vivo model assesses the efficacy of an ENaC inhibitor in a relevant physiological setting.

-

Objective: To measure the ability of this compound to inhibit fluid absorption from the lungs of Wistar rats.

-

Procedure:

-

A control solution (Ringer's Lactate) or a test solution containing this compound (e.g., at a dose of 3 µg/kg) is instilled directly into the trachea.[1][2]

-

The animals are maintained for a set period (e.g., 3 hours) to allow for fluid absorption.[1][2]

-

After the incubation period, the animals are euthanized, and the lungs are excised and weighed.

-

The extent of fluid absorption is determined by the difference in the weight of the lungs from the compound-treated group versus the control group.

-

The effect is expressed as a percentage of inhibition of fluid absorption. This compound showed up to 33% inhibition at 3 µg/kg in this model.[1][2]

Conclusion

This compound is a potent ENaC inhibitor with high aqueous solubility, a favorable characteristic for drug development. Its ability to inhibit ENaC-mediated sodium and water transport has been robustly demonstrated across a range of in vitro and in vivo assays. The data and protocols summarized in this guide provide a foundational understanding of the physicochemical and pharmacological properties of this compound for researchers in the field of epithelial transport and drug discovery.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

BI-8668: A Comprehensive Technical Guide to Target Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target selectivity and specificity of BI-8668, a potent and highly selective inhibitor of the epithelial sodium channel (ENaC). All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Core Target: Epithelial Sodium Channel (ENaC)

This compound is a chemical probe designed to inhibit the epithelial sodium channel (ENaC)[1][2]. ENaC is a heterotrimeric transmembrane protein composed of α, β, and γ subunits that forms a channel with high selectivity for Na⁺ and Li⁺ over K⁺[3]. This channel is crucial for maintaining electrolyte and blood pressure homeostasis, as well as airway surface fluid homeostasis, by mediating the diffusion of luminal sodium and water across the apical membrane of epithelial cells[3][4]. ENaC is expressed in various tissues, including the lungs, kidneys, colon, and sweat glands[3][4].

Mechanism of Action

ENaC plays a vital role in sodium reabsorption. In conditions like cystic fibrosis, increased ENaC activity contributes to mucus dehydration[3][4]. By inhibiting ENaC, this compound can help restore airway surface liquid and improve mucociliary clearance. The inhibition of ENaC by this compound is structurally distinct from amiloride-derived compounds[3][4].

dot

Caption: ENaC-mediated sodium and water transport and its inhibition by this compound.

Quantitative Analysis of Potency and Efficacy

This compound demonstrates high potency in inhibiting ENaC function in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | System | Endpoint | Value | Reference |

| Ussing Chamber | Human Airway Epithelium | IC₅₀ | 17 nM | [3][5][6] |

| M-1 Water Resorption | M-1 Mouse Kidney Tubule Cells | % Inhibition | 81% at 3 µM | [3][5][6] |

Table 2: In Vivo Efficacy of this compound

| Assay Type | Animal Model | Dose | Endpoint | Value | Reference |

| Airway Fluid Absorption | Wistar Rats | 3 µg/kg | % Inhibition of Fluid Absorption | up to 33% | [3][7] |

Target Selectivity and Specificity Profile

A critical aspect of a chemical probe is its selectivity for the intended target over other biological molecules. This compound has been profiled against a panel of targets to assess its specificity.

Off-Target Profiling

This compound was evaluated in a selectivity panel of 50 targets. The results indicate a high degree of selectivity for ENaC.

Table 3: this compound Selectivity Panel Results

| Target Category | Number of Targets | Outcome |

| Various Receptors, Channels, and Enzymes | 47 out of 50 | ≥1,000-fold selectivity (≤ 50% inhibition @ 10 µM)[3][8] |

| Muscarinic Receptors (M2, M3), Adrenergic Receptor (α1) | 3 out of 50 | At least 50-fold selectivity[3][8] |

It is advised that at concentrations greater than 1 µM, off-target inhibition of M1/M2/M3 muscarinic receptors, the alpha1A adrenergic receptor, and acetylcholinesterase may be observed[8].

A structurally similar but significantly less potent analog, BI-0377 , is available as a negative control for in vitro experiments. BI-0377 has a >500-fold lower potency in the Ussing chamber assay[3].

Cytochrome P450 (CYP) Inhibition

This compound shows no significant inhibition of major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions mediated by these enzymes.

Table 4: this compound Cytochrome P450 Inhibition Profile

| Enzyme | IC₅₀ (µM) |

| CYP3A4 | >50[4] |

| CYP2C8 | >50[4] |

| CYP2C9 | >50[4] |

| CYP2C19 | >50[4] |

| CYP2D6 | >50[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key assays used to characterize this compound.

Ussing Chamber Assay for ENaC Inhibition

This electrophysiological technique measures ion transport across epithelial tissues.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on ENaC-mediated sodium current in human airway epithelium.

Methodology:

-

Tissue Preparation: Freshly excised human airway epithelial cells are cultured on permeable supports to form a polarized monolayer.

-

Mounting: The cell culture insert is mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

Equilibration: Both compartments are filled with oxygenated physiological saline solution (e.g., Ringer's solution) and maintained at 37°C. The system is allowed to equilibrate.

-

Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which represents the net ion transport, is measured.

-

Compound Addition: Increasing concentrations of this compound are added to the apical side of the epithelium.

-

Data Analysis: The inhibition of the amiloride-sensitive Isc is measured at each concentration, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

dot

Caption: Workflow for the Ussing Chamber Assay.

M-1 Cell Water Resorption Assay

This cellular assay measures the ability of ENaC inhibitors to block water transport across a cell monolayer.

Objective: To quantify the percentage of inhibition of ENaC-mediated water resorption by this compound in a mouse kidney tubule cell line.

Methodology:

-

Cell Culture: M-1 cells (mouse kidney tubule cells) are seeded on permeable supports and cultured until a confluent monolayer is formed.

-

Assay Setup: The permeable supports are placed in a plate, creating apical and basolateral compartments.

-

Treatment: this compound (at a concentration of 3 µM) is added to the apical compartment.

-

Water Transport Measurement: Tritiated water (³H₂O) is added to the apical compartment. The amount of tritiated water transported to the basolateral compartment over a specific time is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of water transport in the presence of this compound is calculated relative to a vehicle control. A potent ENaC inhibitor will result in reduced water transport, leading to more liquid remaining in the apical compartment[6].

dot

References

- 1. The role of the epithelial Na+ channel (ENaC) in high AVP but low aldosterone states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opnme.com [opnme.com]

- 3. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Epithelial sodium channel (ENaC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Pardon Our Interruption [opnme.com]

- 7. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. physiologicinstruments.com [physiologicinstruments.com]

Understanding the Epithelial Sodium Channel (ENaC) and its Modulation by BI-8668: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epithelial sodium channel (ENaC), a crucial regulator of sodium and water homeostasis, and explores the function and characteristics of BI-8668, a potent and selective ENaC inhibitor. This document details the molecular mechanisms of ENaC, its physiological roles, and its dysregulation in disease states such as cystic fibrosis. Furthermore, it presents key in vitro and in vivo data for this compound, along with detailed experimental protocols for studying ENaC function.

The Epithelial Sodium Channel (ENaC): Core Function and Physiological Significance

The epithelial sodium channel (ENaC) is a membrane-bound ion channel that is selectively permeable to sodium ions (Na⁺)[1]. It is a heterotrimeric protein complex composed of three homologous subunits: α, β, and γ, although a δ subunit can also be found in some tissues[1][2][3][4][5]. In some instances, functional channels can be formed by one or two subunits[6]. ENaC is primarily located on the apical membrane of polarized epithelial cells in various tissues, including the kidneys, lungs, colon, and sweat glands[1][3][7][8][9].

The primary function of ENaC is to mediate the reabsorption of sodium ions from the luminal fluid into the cell[1][2][3]. This process is the rate-limiting step for sodium reabsorption in several epithelial tissues[10][11]. The movement of sodium ions across the apical membrane, driven by the electrochemical gradient established by the basolateral Na⁺/K⁺-ATPase, creates an osmotic gradient that facilitates water reabsorption[4][10]. This fundamental mechanism is critical for maintaining electrolyte and blood pressure homeostasis, as well as regulating the hydration of mucosal surfaces, such as the airway surface liquid (ASL)[7][8][9].

Dysregulation of ENaC activity is implicated in several human diseases. Gain-of-function mutations can lead to conditions like Liddle's syndrome, characterized by hypertension[2][10][12]. Conversely, in cystic fibrosis, the absence of functional CFTR leads to increased ENaC activity, resulting in airway surface liquid depletion, mucus dehydration, and impaired mucociliary clearance[7][8][9][13]. This makes ENaC a significant therapeutic target for managing such conditions[14][15].

This compound: A Potent and Selective ENaC Inhibitor

This compound is a highly potent and well-characterized inhibitor of the epithelial sodium channel (ENaC)[7][8][9][14]. Structurally distinct from amiloride-based compounds, this compound offers a valuable tool for in vitro and in vivo research into ENaC function and its role in pathophysiology[7][8]. It exhibits high aqueous solubility, microsomal and hepatocyte stability, and moderate permeability, making it suitable for a range of experimental applications[7][8]. For comparative studies, a structurally analogous but significantly less potent compound, BI-0377, is available as a negative control[7][8].

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, highlighting its potency and efficacy in various assays.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay | Description | Result | Reference |

| Ussing Chamber (Human Airway Epithelium) | Measures the inhibition of Na⁺ current. | IC₅₀: 17 nM | [7][8][16] |

| M-1 Water Resorption Assay | Quantifies the inhibition of ENaC-mediated water permeability through a mouse kidney tubule cell line. | 81% inhibition at 3 µM | [7][8][16] |

Table 2: In Vivo Efficacy of this compound

| Assay | Animal Model | Dosing | Result | Reference |

| Airway Fluid Absorption Assay | Wistar Rats | 3 µg/kg | Up to 33% inhibition of fluid absorption | [7][8] |

Table 3: Selectivity Profile of this compound

| Target Panel | Concentration | Result | Reference |

| 50 targets | 10 µM | ≥1,000-fold selectivity for 47/50 targets (≤ 50% inhibition) | [7][8] |

| M3, M2, α1 receptors | 10 µM | At least 50-fold selectivity | [7][8] |

Signaling Pathways Regulating ENaC Activity

The activity of ENaC is tightly regulated by a complex network of signaling pathways, primarily in response to hormonal stimuli such as aldosterone. Key players in this regulation include the serum- and glucocorticoid-inducible kinase 1 (SGK1) and the E3 ubiquitin ligase Nedd4-2.

Aldosterone, a mineralocorticoid hormone, increases ENaC activity by promoting its insertion into the apical membrane and increasing its open probability[1][17][18]. This process is mediated through the activation of SGK1[19]. SGK1, in turn, phosphorylates Nedd4-2, which inhibits its ability to ubiquitinate ENaC. The ubiquitination of ENaC targets it for internalization and degradation, thus reducing its surface expression[2][18][19][20]. By inhibiting Nedd4-2, SGK1 effectively increases the number of active ENaC channels at the cell surface.

Phosphatidylinositides, such as PIP₂ and PIP₃, are also crucial for ENaC regulation. PIP₂ appears to be permissive for ENaC channel opening, while PIP₃ can augment its open probability and influence its membrane trafficking[17][20].

Caption: Aldosterone-mediated regulation of ENaC and inhibition by this compound.

Experimental Protocols for Studying ENaC Function

Several well-established experimental techniques are employed to investigate the function and modulation of ENaC. These methods allow for the precise measurement of ion transport and the characterization of channel properties.

Ussing Chamber Electrophysiology

The Ussing chamber is a fundamental tool for studying ion transport across epithelial tissues and cell monolayers. It allows for the measurement of short-circuit current (Isc), which is a direct measure of net ion transport across the epithelium when the transepithelial voltage is clamped at 0 mV[21][22].

Methodology:

-

Tissue/Cell Culture Preparation: Epithelial tissues (e.g., human airway epithelium) or confluent cell monolayers grown on permeable supports are mounted between the two halves of the Ussing chamber[23].

-

Bathing Solutions: The apical and basolateral surfaces are bathed in physiological solutions, such as Krebs-Ringer bicarbonate buffer, maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Electrophysiological Recordings: Ag/AgCl electrodes connected to a voltage-clamp amplifier are used to measure and clamp the transepithelial potential difference (Vt) and pass a current (Isc)[21].

-

Pharmacological Manipulation: ENaC-mediated current is identified by the addition of a specific inhibitor, such as amiloride (B1667095) or this compound, to the apical bath. The difference in Isc before and after the addition of the inhibitor represents the ENaC-dependent sodium transport.

Caption: Workflow for a Ussing chamber experiment to measure ENaC activity.

Patch-Clamp Electrophysiology

Patch-clamp techniques, including whole-cell and single-channel recording, provide high-resolution measurements of ion channel activity in individual cells[24][25][26][27][28][29][30].

Methodology:

-

Cell Preparation: Cells expressing ENaC (e.g., stably transfected cell lines or primary epithelial cells) are cultured on a suitable substrate[24][25][29].

-

Pipette and Solutions: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal. The pipette and bath solutions are formulated to isolate the currents of interest[25][28].

-

Recording Configurations:

-

Whole-cell: The membrane patch within the pipette is ruptured, allowing for the measurement of macroscopic currents from the entire cell membrane[25][26][29]. This configuration is used to determine properties like current-voltage relationships and the effects of channel modulators on the total cellular current.

-

Single-channel (cell-attached or excised patch): A small patch of membrane is isolated by the pipette, enabling the recording of currents from individual ion channels[25][27][28]. This allows for the characterization of single-channel conductance, open probability, and open/closed times.

-

-

Data Acquisition and Analysis: Currents are recorded using a specialized amplifier and digitized for analysis. Software is used to measure current amplitudes, durations, and frequencies of channel opening.

Water Resorption Assay

This assay measures the ability of an epithelial monolayer to transport water, a process that is coupled to active sodium transport via ENaC.

Methodology:

-

Cell Culture: A cell line that forms a tight monolayer and expresses ENaC, such as M-1 mouse kidney tubule cells, is cultured on a permeable support[7].

-

Assay Setup: The apical compartment of the cell layer is loaded with a solution containing a tracer, such as tritiated water[7].

-

Incubation: The cells are incubated for a defined period, during which ENaC-mediated sodium transport drives water from the apical to the basolateral compartment.

-

Measurement: The amount of tracer remaining in the apical compartment is quantified. A reduction in water transport, indicated by more remaining liquid, signifies inhibition of ENaC[7]. The effect of compounds like this compound is determined by comparing the water transport in treated versus untreated cells.

Conclusion

The epithelial sodium channel plays a vital role in maintaining physiological homeostasis, and its dysfunction contributes to the pathology of significant diseases. This compound represents a potent and selective tool for investigating the intricate functions of ENaC. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the mechanisms of ENaC regulation and to explore the therapeutic potential of its modulators.

References

- 1. Epithelial sodium channel - Wikipedia [en.wikipedia.org]

- 2. Epithelial sodium channels (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Epithelial sodium channel (ENaC) family: Phylogeny, structure-function, tissue distribution, and associated inherited diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

- 6. Frontiers | Epithelial Na+ Channel (ENaC) Formed by One or Two Subunits Forms Functional Channels That Respond to Shear Force [frontiersin.org]

- 7. Pardon Our Interruption [opnme.com]

- 8. Pardon Our Interruption [opnme.com]

- 9. Pardon Our Interruption [opnme.com]

- 10. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enigmatic Roles of the Epithelial Sodium Channel (ENaC) in Articular Chondrocytes and Osteoblasts: Mechanotransduction, Sodium Transport or Extracellular Sodium Sensing? - Mechanosensitivity in Cells and Tissues - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Structure and function of the Mec-ENaC family of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of endogenous ENaC functional expression by CFTR and ΔF508-CFTR in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. What are ENaCα inhibitors and how do they work? [synapse.patsnap.com]

- 16. This compound |CAS:2084059-97-0 Probechem Biochemicals [probechem.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. The role of the ENaC-regulatory complex in aldosterone-mediated sodium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of the epithelial Na+ channel by the mTORC2/SGK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. physiologicinstruments.com [physiologicinstruments.com]

- 22. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdn-links.lww.com [cdn-links.lww.com]

- 24. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. journals.physiology.org [journals.physiology.org]

- 29. Activation of renal epithelial Na+ channels (ENaC) in infants with congenital heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Activation of renal epithelial Na+ channels (ENaC) in infants with congenital heart disease [frontiersin.org]

BI-8668: A Technical Guide to a High-Potency Chemical Probe for the Epithelial Sodium Channel (ENaC)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC). Designed as a chemical probe, this compound serves as a critical tool for investigating the physiological and pathological roles of ENaC, particularly in the context of diseases such as cystic fibrosis.[1] This guide details the quantitative properties of this compound, comprehensive experimental protocols for its use, and a review of the key signaling pathways it modulates.

Introduction to ENaC and the Role of Chemical Probes

The epithelial sodium channel (ENaC) is a membrane-bound ion channel that is selectively permeable to sodium ions (Na⁺).[2] It is a heterotrimeric protein composed of α, β, and γ subunits, with a recently identified δ subunit in humans.[3][4][5] ENaC is predominantly expressed in the apical membrane of epithelial cells in various tissues, including the kidneys, lungs, colon, and sweat glands.[3][4] Its primary function is to mediate the reabsorption of sodium ions, a process crucial for maintaining electrolyte and blood pressure homeostasis, as well as regulating the hydration of mucosal surfaces.[3][4]

Dysregulation of ENaC activity is implicated in several diseases. For instance, in cystic fibrosis, the hyperactivity of ENaC, coupled with the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR), leads to dehydration of the airway surface liquid, resulting in mucus obstruction and chronic bacterial infections.[3][4] Consequently, ENaC has emerged as a significant therapeutic target.

Chemical probes are indispensable tools in biomedical research and drug discovery. A high-quality chemical probe is a small molecule that is potent, selective, and well-characterized, enabling the interrogation of a specific biological target's function in cellular and in vivo systems. This compound has been developed as such a probe for ENaC, offering a distinct structural alternative to amiloride-based inhibitors.[3][4] A structurally similar but significantly less potent compound, BI-0377, is also available as a negative control for in vitro experiments, reinforcing the on-target effects of this compound.[3][4]

Quantitative Profile of this compound

The following tables summarize the key quantitative data for this compound and its negative control, BI-0377.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Assay | Species/Cell Line | Value | Reference |

| IC₅₀ | Ussing Chamber (Na⁺ current inhibition) | Human Airway Epithelium | 17 nM | [3][6] |

| Inhibition | M-1 Water Resorption Assay | Mouse Kidney Tubules (M-1 cells) | 81% at 3 µM | [3][6] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Assay | Species | Dose | Effect | Reference |

| Inhibition of Fluid Absorption | Airway Fluid Absorption Assay | Wistar Rats | 3 µg/kg | Up to 33% | [3] |

| ED₅₀ | Acute Rat Lung Fluid Absorption Model | Rats | 0.1 µg/kg (3h post-dosing) | - | [7] |

Table 3: Selectivity Profile of this compound

| Target Panel | Number of Targets | Selectivity | Notes | Reference |

| Broad Target Panel | 50 | ≥1,000-fold for 47/50 targets (≤ 50% inhibition @ 10 µM) | At least 50-fold selectivity for M2, M3, and α1 receptors. | [3][4][7] |

| Kinase Panel | Not Reported | - | Contains a "hinge binder" motif, suggesting potential kinase inhibition, but low permeability may limit intracellular effects. | [7] |

Table 4: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Molecular Weight | 523.5 Da | [3] |

| Aqueous Solubility | High | [3][4] |

| Microsomal Stability | High | [3][4] |

| Hepatocyte Stability | High | [3][4] |

| Caco-2 Permeability | Moderate | [3][4] |

| Cytochrome P450 Inhibition | Devoid of inhibition for major isoforms (3A4, 2C8, 2C9, 2C19, 2D6) at >50 µM | [4] |

| Plasma Protein Binding | Low | [3][4] |

| Lung Retention (Rat) | 55% of drug remained in the lung 3h post-intratracheal instillation (10 µg/kg) | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of studies using this compound.

Ussing Chamber Assay for ENaC Inhibition in Human Airway Epithelium

This electrophysiological technique measures ion transport across epithelial tissues.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on ENaC-mediated sodium current.

Materials:

-

Human bronchial epithelial cells cultured on permeable supports at an air-liquid interface.

-

Ussing chamber system.

-

Voltage-clamp amplifier.

-

Krebs-bicarbonate Ringer (KBR) solution, gassed with 95% O₂/5% CO₂ and maintained at 37°C.

-

This compound stock solution (in DMSO).

-

Amiloride (B1667095) (as a positive control).

Procedure:

-

Mount the cultured epithelial monolayers in the Ussing chambers, separating the apical and basolateral compartments.

-

Fill both compartments with pre-warmed and gassed KBR solution.

-

Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV. The resulting current is the short-circuit current (Isc), which represents the net ion transport.

-

Allow the baseline Isc to stabilize.

-

Add cumulative concentrations of this compound to the apical side of the epithelium.

-

Record the steady-state Isc at each concentration.

-

At the end of the experiment, add a saturating concentration of amiloride to determine the total ENaC-mediated current.

-

Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

M-1 Cell Water Resorption Assay

This assay measures the ability of ENaC inhibitors to block water transport across a confluent monolayer of mouse kidney tubule cells.

Objective: To assess the functional inhibition of ENaC-mediated water permeability by this compound.

Materials:

-

M-1 mouse kidney tubule cells grown to confluence on permeable supports.

-

Tritiated water (³H₂O).

-

This compound.

-

Scintillation counter.

Procedure:

-

Culture M-1 cells on permeable supports until a confluent monolayer is formed.

-

Wash the cells and add fresh culture medium to the basolateral compartment.

-

To the apical compartment, add a defined volume of medium containing tritiated water and the desired concentration of this compound (or vehicle control).

-

Incubate for a specified period to allow for water transport.

-

After incubation, collect the medium from the apical compartment.

-

Measure the amount of remaining tritiated water in the apical medium using a scintillation counter.

-

A reduction in the transport of tritiated water from the apical to the basolateral side, resulting in more radioactivity remaining in the apical compartment, indicates inhibition of water resorption.

-

Express the results as a percentage inhibition compared to the vehicle-treated control.

Rat Lung Fluid Absorption Model

This in vivo model assesses the effect of ENaC inhibitors on fluid clearance from the lungs.

Objective: To evaluate the in vivo efficacy of this compound in inhibiting airway fluid absorption.

Procedure:

-

Anesthetize male Wistar rats.

-

Intratracheally instill a defined volume of a test solution (e.g., Ringer's lactate) containing either the vehicle control or this compound at the desired dose.

-

Maintain the rats under anesthesia for a set period (e.g., 3 hours).

-

At the end of the experimental period, euthanize the rats and excise the lungs.

-

Determine the weight of both lung lobes.

-

The difference in lung weight between the control and this compound-treated groups reflects the inhibition of fluid absorption.

-

Calculate the percent inhibition of fluid absorption compared to the control group.

-

Optionally, blood samples can be collected to measure serum aldosterone (B195564) levels as an indicator of systemic ENaC inhibition.[3][4]

ENaC Signaling and Regulatory Pathways

The activity of ENaC is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting the effects of ENaC inhibitors like this compound.

Aldosterone-SGK1-Nedd4-2 Pathway

Aldosterone, a mineralocorticoid hormone, is a key regulator of ENaC. It increases sodium reabsorption by enhancing ENaC activity. This is primarily achieved through the induction of serum and glucocorticoid-inducible kinase 1 (SGK1). Activated SGK1 phosphorylates the ubiquitin-protein ligase Nedd4-2. In its unphosphorylated state, Nedd4-2 binds to PY motifs on the C-termini of ENaC subunits, leading to their ubiquitination and subsequent endocytosis and degradation. Phosphorylation of Nedd4-2 by SGK1 inhibits its interaction with ENaC, thereby increasing the channel's cell surface abundance and activity.

Phosphoinositide Regulation of ENaC

Phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP₂) and phosphatidylinositol 3,4,5-trisphosphate (PIP₃), are lipid second messengers that directly and indirectly regulate ENaC activity.[7][8] PIP₂ is thought to be permissive for ENaC gating, meaning its presence is required for the channel to open.[8] PIP₃, a product of phosphoinositide 3-kinase (PI3K), can increase ENaC open probability and also plays a role in the SGK1-mediated suppression of ENaC retrieval from the cell membrane.[7][8] The PI3K/PIP₃ pathway is activated by various stimuli, including insulin.

References

- 1. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. ENaC structure and function in the wake of a resolved structure of a family member - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. ENaC structure and function in the wake of a resolved structure of a family member - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Physiologic regulation of the epithelial sodium channel by phosphatidylinositides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BI-8668 in Ussing Chamber Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing BI-8668, a potent and selective epithelial sodium channel (ENaC) inhibitor, in Ussing chamber experiments. This guide is intended for researchers in physiology, pharmacology, and drug development investigating epithelial transport and barrier function.

Introduction

The Ussing chamber is a vital tool for studying ion transport across epithelial tissues and cell monolayers. It allows for the precise measurement of short-circuit current (Isc) and transepithelial electrical resistance (TEER), providing quantitative insights into the activity of ion channels and the integrity of epithelial barriers. This compound is a non-amiloride ENaC inhibitor that has shown high potency in preclinical studies.[1][2] These protocols outline the use of this compound to investigate its effects on ENaC-mediated sodium transport in various epithelial models.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the known quantitative data for this compound in Ussing chamber and related assays.

| Parameter | Cell/Tissue Type | Value | Reference |

| IC₅₀ | Human Airway Epithelium (MucilAir™) | 17 nM | [1][2] |

| Concentration Range Tested | Human Airway Epithelium (MucilAir™) | 1 nM - 10,000 nM | [1] |

Note: The IC₅₀ was determined from a 5-step concentration-response curve.

| Assay | Cell Line | Concentration of this compound | Inhibition | Reference |

| Water Resorption | M-1 (mouse kidney tubules) | 3 µM | 81% | [1][2] |

Experimental Protocols

Protocol 1: General Ussing Chamber Experiment with this compound for Airway Epithelial Cells

This protocol is designed for primary human bronchial epithelial cells (HBEC) cultured on permeable supports.

Materials:

-

Ussing Chamber System (e.g., Physiologic Instruments, Warner Instruments)

-

Voltage-Clamp Amplifier

-

Data Acquisition System

-

Ag/AgCl Electrodes with 3M KCl Agar Bridges

-

Water Bath/Heater (to maintain 37°C)

-

Gas Supply (95% O₂ / 5% CO₂)

-

Ringer's Solution (see composition below)

-

This compound Stock Solution (in a suitable solvent, e.g., DMSO)

-

Amiloride (B1667095) (as a positive control)

-

Forskolin (B1673556) and IBMX (for assessing CFTR function, optional)

-

Bumetanide (B1668049) (NKCC inhibitor, optional)

-

Cultured primary human bronchial epithelial cells on permeable supports

Ringer's Solution Composition:

| Component | Concentration (mM) |

| NaCl | 120 |

| NaHCO₃ | 25 |

| KH₂PO₄ | 3.3 |

| K₂HPO₄ | 0.8 |

| MgCl₂ | 1.2 |

| CaCl₂ | 1.2 |

| Glucose | 10 |

Aerate with 95% O₂ / 5% CO₂ to maintain pH at 7.4.[3]

Procedure:

-

System Preparation:

-

Assemble the Ussing chamber system according to the manufacturer's instructions.

-

Fill the chambers with Ringer's solution and start the gas lift to circulate and oxygenate the buffer.

-

Equilibrate the system to 37°C.

-

Calibrate the electrodes to correct for any offset potential.

-

-

Tissue Mounting:

-

Carefully excise the permeable support with the cultured epithelial cells.

-

Mount the support in the Ussing chamber slider, ensuring a proper seal to separate the apical and basolateral chambers.

-

Insert the slider into the Ussing chamber.

-

-

Equilibration and Baseline Measurement:

-

Allow the mounted epithelium to equilibrate for 20-30 minutes until a stable baseline Isc and TEER are achieved.

-

Record the baseline Isc and TEER. TEER is measured by applying brief (e.g., 1-second) voltage pulses (e.g., 5 mV).

-

-

Application of this compound:

-

Prepare serial dilutions of this compound from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

-

Add the desired concentration of this compound to the apical (mucosal) chamber.

-

Record the change in Isc until a new steady state is reached. The inhibition of ENaC will result in a decrease in the Isc.

-

To generate a concentration-response curve, add increasing concentrations of this compound cumulatively.

-

-

Controls and Further Experiments (Optional):

-

In a separate experiment, add amiloride (e.g., 10 µM) to the apical chamber to determine the total ENaC-mediated current.

-

After observing the effect of this compound, you can further investigate other ion transport pathways. For example, add forskolin and IBMX to the basolateral side to activate CFTR-mediated chloride secretion, followed by bumetanide to inhibit the NKCC cotransporter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the Isc at each concentration of this compound relative to the baseline amiloride-sensitive current.

-

Plot the percentage inhibition against the log concentration of this compound to determine the IC₅₀.

-

Calculate TEER using Ohm's law from the voltage and current changes during the voltage pulse.[4]

-

Visualizations

Signaling Pathway of ENaC Inhibition by this compound

Caption: Signaling pathway of ENaC inhibition by this compound.

Experimental Workflow for Ussing Chamber Assay

Caption: Experimental workflow for Ussing chamber experiments with this compound.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BI-8668 in Primary Airway Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC), in primary airway epithelial cells. This document includes an overview of this compound, its mechanism of action, key quantitative data, and detailed protocols for relevant in vitro assays.

Introduction to this compound

This compound is a small molecule inhibitor of the epithelial sodium channel (ENaC), a key regulator of sodium and fluid balance across the apical membrane of epithelial cells.[1][2][3] In the airways, ENaC plays a crucial role in maintaining the volume of the airway surface liquid (ASL), which is essential for proper mucociliary clearance.[1][2] In conditions such as cystic fibrosis, ENaC is hyperactive, leading to ASL depletion, mucus dehydration, and impaired mucociliary clearance.[1][2][3] By blocking ENaC, this compound is a valuable tool for studying airway surface liquid homeostasis and has potential therapeutic applications for muco-obstructive lung diseases.[1][2]

Mechanism of Action

This compound directly inhibits the ENaC protein, which is a heterotrimeric channel composed of α, β, and γ subunits.[1][2] This channel is located on the apical surface of airway epithelial cells. By blocking the influx of sodium ions (Na+) from the airway lumen into the epithelial cells, this compound reduces the driving force for water absorption. This leads to an increase in the airway surface liquid volume, rehydrating the mucus layer and facilitating its removal by ciliary action.

Signaling Pathway of ENaC-mediated Fluid Absorption and its Inhibition by this compound

Caption: this compound blocks the ENaC channel, inhibiting Na+ influx and subsequent water absorption.

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Assay | Value | Reference |

| IC50 | Human Airway Epithelium | Ussing Chamber (Na+ current inhibition) | 17 nM | [1][2] |

| Inhibition | M-1 (mouse kidney tubule cells) | Water Resorption Assay | 81% at 3 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Assay | Value | Reference |

| Inhibition | Wistar Rats | Airway Fluid Absorption | 33% at 3 µg/kg | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on primary airway epithelial cells are provided below.

Culture of Primary Human Airway Epithelial Cells at Air-Liquid Interface (ALI)

A well-differentiated primary human airway epithelial cell culture grown at the air-liquid interface (ALI) is crucial for studying the effects of this compound. This culture system mimics the in vivo airway epithelium, with a distinct apical and basolateral side, cilia, and mucus production.

Experimental Workflow for ALI Culture

Caption: Workflow for establishing primary airway epithelial cell cultures at the air-liquid interface.

Protocol:

-

Isolation and Expansion: Isolate primary human bronchial epithelial cells (HBECs) from donor tissue using established protocols. Expand the cells in a suitable proliferation medium on collagen-coated flasks.

-

Seeding on Permeable Supports: Once confluent, detach the cells and seed them onto permeable filter supports (e.g., Transwell®) coated with an appropriate extracellular matrix.

-

Differentiation at ALI: Maintain the cells in submerged culture until they form a confluent monolayer. To establish the ALI, remove the apical medium and feed the cells only from the basolateral side. Culture for at least 4-6 weeks to allow for full differentiation into a mucociliary epithelium.

Ussing Chamber Assay for Measuring ENaC-mediated Sodium Current

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[4] This assay directly measures the effect of this compound on ENaC-mediated sodium current (Isc).

Protocol:

-

Preparation: Pre-warm bicarbonate-buffered Ringer's solution to 37°C and bubble with 95% O2/5% CO2.

-

Mounting: Carefully excise the permeable support with the differentiated primary airway epithelial cells and mount it in the Ussing chamber, separating the apical and basolateral compartments.

-

Equilibration: Add the warmed Ringer's solution to both chambers and allow the system to equilibrate.

-

Measurement of Short-Circuit Current (Isc): Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current.

-

Application of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the apical Ringer's solution. Add this compound cumulatively to the apical chamber, allowing the Isc to stabilize between additions.

-

Data Analysis: Record the change in Isc after each addition of this compound. The amiloride-sensitive current, which represents the ENaC-mediated current, can be determined by the subsequent addition of a high concentration of amiloride (B1667095) or benzamil (B1198395) (a potent ENaC blocker).[5][6] Calculate the IC50 value for this compound by plotting the percent inhibition of the amiloride-sensitive current against the log concentration of this compound.

Airway Surface Liquid (ASL) Height Measurement

This assay directly visualizes and quantifies the effect of this compound on ASL volume.

Protocol:

-

Labeling the ASL: Gently add a small volume of a solution containing a fluorescently labeled, high-molecular-weight dextran (B179266) (e.g., FITC-dextran) and a fluorescent dye that stains the cells (e.g., calcein (B42510) AM) to the apical surface of the differentiated primary airway epithelial cells.

-

Image Acquisition: Use a confocal microscope to acquire x-z series images of the cell layer and the overlying fluorescently labeled ASL.

-

Treatment with this compound: After acquiring baseline images, add this compound at the desired concentration to the apical surface.

-

Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in ASL height over time.

-

Image Analysis: Use image analysis software to measure the vertical distance from the top of the cell layer to the top of the fluorescent ASL signal.[7] Compare the ASL height in this compound-treated cultures to vehicle-treated controls.

Mucociliary Clearance (MCC) Assay

This functional assay assesses the ability of this compound to improve the transport of mucus across the epithelial surface.

Protocol:

-

Preparation: Differentiated primary airway epithelial cells in permeable supports are used for this assay.

-

Addition of Tracer Particles: Apply fluorescent microspheres or other inert tracer particles to the apical surface of the cultures to mimic inhaled particles.

-

Treatment with this compound: Treat the cultures with this compound at the desired concentration.

-

Time-Lapse Microscopy: Use a live-cell imaging microscope to capture time-lapse videos of the movement of the fluorescent particles.

-

Data Analysis: Track the movement of the particles over time using image analysis software to determine the mucociliary transport velocity. Compare the transport rates in this compound-treated cultures to vehicle-treated controls.

Summary

This compound is a potent and specific ENaC inhibitor that serves as a valuable research tool for investigating airway surface liquid regulation. The provided protocols offer a framework for characterizing the effects of this compound on primary airway epithelial cells, enabling a deeper understanding of its potential for treating muco-obstructive lung diseases. For all experiments, it is recommended to include a vehicle control and, where appropriate, a positive control such as amiloride.

References

- 1. opnme.com [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]